molecular formula C10H12N4O2 B2934152 Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2060594-38-7

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate

Cat. No. B2934152
CAS RN: 2060594-38-7
M. Wt: 220.232
InChI Key: LNDPCMNERGIYMX-UHFFFAOYSA-N
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Description

“Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is a chemical compound . It is a type of pyrazolo[3,4-d]pyrimidine derivative . The IUPAC name for this compound is methyl 1-isopropyl-1H-pyrazolo [3,4-d]pyrimidine-6-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is represented by the formula C10H12N4O2 . The InChI code for this compound is 1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” include a molecular weight of 220.23 .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate: derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is a promising strategy for cancer therapy, targeting tumor cells selectively. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values demonstrating their potency .

Antiproliferative Activity Against Leukemia

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against leukemia cell lines . Some derivatives were found to be 8–10 times more potent than the BTK inhibitor ibrutinib, a current therapeutic agent, indicating the potential for these compounds to serve as effective treatments for leukemia .

Broad-Spectrum Antimicrobial Activity

Research has shown that novel pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. They have been tested against various pathogenic organisms, displaying zones of inhibition that suggest their effectiveness as antimicrobial agents . The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values vary according to the pathogen, indicating their potential as targeted antimicrobial treatments .

Enzymatic Inhibitory Activity

The most potent antiproliferative compounds from this class have also demonstrated significant enzymatic inhibitory activity against CDK2/cyclin A2 . This dual activity against cancer cell lines and CDK2 suggests a multifaceted approach to cancer treatment, where the compounds can both inhibit tumor growth and disrupt essential cellular processes .

Apoptosis Induction in Cancer Cells

One of the derivatives, specifically compound 14, has shown to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancer cells without affecting surrounding healthy tissue .

Cell Cycle Progression Alteration

Further investigations into compound 14 revealed its ability to cause significant alterations in cell cycle progression . By disrupting the normal cycle of cell division, this compound can effectively halt the proliferation of cancer cells, providing another layer of therapeutic potential .

Future Directions

The future directions for research on “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” and similar compounds could involve further exploration of their potential as CDK2 inhibitors . This could lead to the development of new therapeutic agents for cancer treatment .

properties

IUPAC Name

methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPCMNERGIYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate

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